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Compound of Interest

Compound Name: thiophene-2,3-dicarbonitrile

Cat. No.: B168414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiophene
dicarbonitrile derivatives, offering valuable insights for researchers and professionals in drug
development and materials science. While a dedicated crystallographic study for thiophene-
2,3-dicarbonitrile is not readily available in the public domain, this paper presents a
comprehensive analysis of a closely related compound, 3,4-Dimethylthieno[2,3-b]thiophene-
2,5-dicarbonitrile, as a representative example. The methodologies and data presented herein
serve as a crucial reference for understanding the solid-state properties of this class of
compounds.

Experimental Protocols

The determination of the crystal structure of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-
dicarbonitrile was achieved through a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of the title compound followed established literature procedures.[1] Single
crystals suitable for X-ray diffraction were obtained by dissolving the compound in a 1:1 (v/v)
mixture of dimethyl formamide (DMF) and dichloromethane (CH2CI2) and allowing the solution
to evaporate slowly at room temperature, which yielded light brown crystals.[1]
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X-ray Diffraction Data Collection and Structure
Refinement

A single crystal of the compound was mounted on a Bruker SMART APEX CCD area-detector
diffractometer for data collection.[1] The data were collected at a temperature of 273 K using
Mo Ka radiation (A = 0.71073 A).[1] A multi-scan absorption correction was applied to the
collected data using SADABS.[1]

The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on
F2 using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a
riding model.[1] The molecular graphics were generated using SHELXTL.[1]

Data Presentation

The crystallographic data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is
summarized in the tables below for clear comparison and analysis.

Crystal Data and Structure Refinement Details
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Parameter Value[1]

Empirical Formula C10HsN2S:2

Formula Weight 218.31

Temperature 273 K

Wavelength 0.71073 A

Crystal System Triclinic

Space Group P-1

a 7.2573 (11) A

b 10.1538 (15) A

c 13.665 (2) A

a 94.467 (3)°

B 99.120 (4)°

y 95.850 (4)°

Volume 984.5 (3) A3

z 4

Density (calculated) 1.473 Mg/m3
Absorption Coefficient 0.50 mm—1

F(000) 448

Crystal Size 0.37 x 0.15 x 0.11 mm
Theta range for data collection 1.5to0 28.4°

Index ranges -9<=h<=9, -13<=k<=13, -18<=I<=18
Reflections collected 13821

Independent reflections 4912 [R(int) = 0.053]
Completeness to theta = 25.242° 99.8 %
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Data / restraints / parameters

4912 /0/ 257

Goodness-of-fit on F2

0.99

Final R indices [I>2sigma(l)]

R1 =0.055, wR2 = 0.132

R indices (all data)

R1 =0.084, wR2 = 0.147

Largest diff. peak and hole

0.37 and -0.24 e. A3

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile.
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Experimental workflow for crystal structure analysis.
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The asymmetric unit of the title compound contains two crystallographically independent
molecules that are conformationally similar.[1] The fused thiophene ring cores in both
molecules are nearly planar.[1] The crystal packing is primarily stabilized by van der Waals
interactions.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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